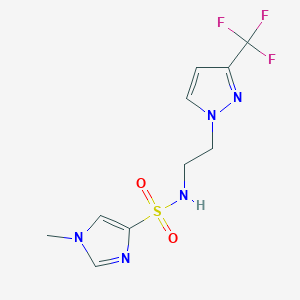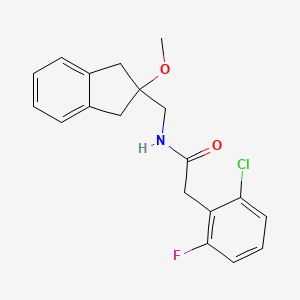
2-(2-chloro-6-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related acetamide compounds involves complex reaction processes, typically starting from specific phenyl or fluorophenyl substrates. While the exact synthesis process for this compound isn't directly documented, analogous processes involve reactions like acetylation, esterification, and subsequent reactions with chloroacetamide derivatives or anhydrous sodium acetate, as observed in the synthesis of similar compounds (Zhou & Shu, 2002). These methods provide a basis for understanding the potential synthetic routes that could be employed for our compound of interest.
Molecular Structure Analysis
The molecular structure of acetamide derivatives reveals crucial insights into their properties and reactivity. The structure is often confirmed using techniques such as NMR, IR, and mass spectrometry. For instance, the crystal structure analysis of certain acetamide compounds provides detailed insights into their conformation and intermolecular interactions, such as hydrogen bonding patterns, which are pivotal for understanding their molecular architecture and functionality (Camerman et al., 2005).
Chemical Reactions and Properties
The reactivity and chemical behavior of acetamide derivatives can be intricate, often involving interactions with other chemical entities through various mechanisms. For example, the formation of adducts with DNA components or other small molecules under specific conditions illustrates the reactive nature and potential biological relevance of these compounds (Nesnow et al., 1995). These reactions are critical for understanding the chemical properties and potential applications of such compounds.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
2-(2-chloro-6-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide, due to its complex chemical structure, may have various applications and implications in scientific research, particularly in the fields of environmental science and toxicology. Research on similar compounds has highlighted the importance of understanding their environmental fate, potential toxicity, and effects on human health and ecosystems.
One key area of research is the investigation into the environmental fate processes and biochemical transformations of chiral emerging organic pollutants, including various acetamide derivatives. Such studies are crucial for understanding how these compounds behave in different environmental compartments, including water, soil, and air. The analytical chemistry, environmental occurrence, and fate of individual stereoisomers of these pollutants are of particular interest, as they can have differential toxicological effects and serve as tracers of biochemical processes in the environment. The separation and analysis of these stereoisomers are typically achieved through advanced techniques such as gas chromatography, high-performance liquid chromatography, and capillary electrophoresis, often coupled with mass spectrometry for enhanced sensitivity and selectivity (Wong, 2006).
Another critical aspect of research focuses on the toxicity of organic fluorophores used in molecular imaging. Given the potential use of complex acetamides in creating fluorophores for cancer diagnosis and other medical applications, understanding their toxicity is paramount. This includes investigating cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity to ensure safe administration to patients. The literature review on the toxicity of widely used fluorophores, including FDA-approved compounds like indocyanine green and fluorescein, provides valuable insights into the safety considerations necessary for the development and application of new fluorophores based on acetamide derivatives (Alford et al., 2009).
Furthermore, the hepatoprotective and nephroprotective activities of natural compounds like chrysin against various drugs and toxic agents highlight the importance of exploring protective agents against potential toxicity induced by complex chemicals, including acetamide derivatives. Understanding the biochemical and molecular mechanisms underlying the protective effects of such compounds can inform the development of safer pharmaceutical products and therapeutic strategies (Pingili et al., 2019).
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO2/c1-24-19(10-13-5-2-3-6-14(13)11-19)12-22-18(23)9-15-16(20)7-4-8-17(15)21/h2-8H,9-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUDPOJCUYYDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

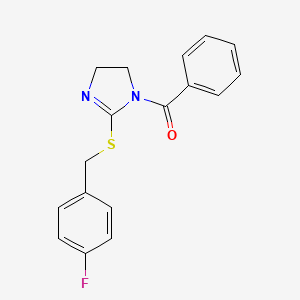
![4-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2487176.png)
![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)
![N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2487179.png)

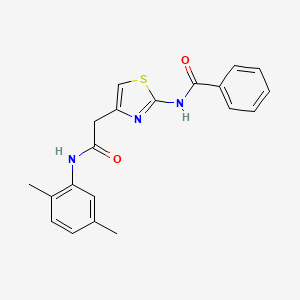
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2487182.png)
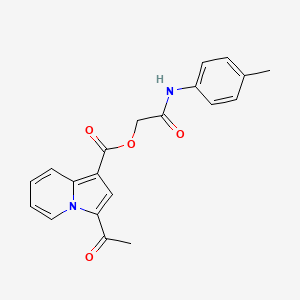

![2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2487187.png)
![2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid](/img/structure/B2487190.png)
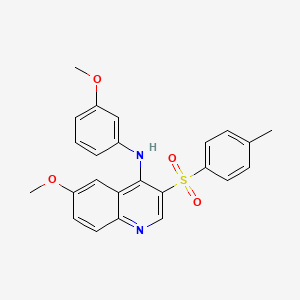
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2487192.png)
